1-(1-Ethylcyclopentyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-(1-ethylcyclopentyl)piperazine |
InChI |
InChI=1S/C11H22N2/c1-2-11(5-3-4-6-11)13-9-7-12-8-10-13/h12H,2-10H2,1H3 |
InChI Key |
KZSWHKPYBNQYGS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCC1)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Ethylcyclopentyl Piperazine and Its Analogs
General Strategies for Piperazine (B1678402) Ring Construction and Functionalization
Reductive Cyclization Approaches for Piperazine Ring Formation
Reductive cyclization represents a powerful and widely employed strategy for the formation of the piperazine nucleus. nih.govacs.orgnih.govresearchgate.net This approach typically involves the cyclization of a linear precursor containing two nitrogen atoms and a suitable carbon backbone, followed by reduction of the resulting intermediate.
A notable example is the reductive cyclization of dioximes. nih.govresearchgate.net In this method, primary amines react with nitrosoalkenes in a sequential double Michael addition to form bis(oximinoalkyl)amines. nih.govresearchgate.net These dioxime intermediates then undergo stereoselective catalytic reductive cyclization to yield piperazines. nih.govresearchgate.net The mechanism for this transformation involves the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes to a dihydropyrazine. Subsequent hydrogenation and elimination of ammonia (B1221849) afford the final piperazine product. nih.gov The use of catalysts like Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni) is common in these hydrogenations. nih.gov
Another classical approach involves the reductive cyclization of dinitriles. For instance, di-(cyanomethyl)-amine and its N-benzyl derivatives can be reduced to the corresponding piperazines. acs.org This method inherently produces mono-N-substituted piperazines, which can be advantageous in certain synthetic schemes. acs.org
The following table summarizes key aspects of reductive cyclization methods for piperazine synthesis.
| Starting Materials | Key Intermediates | Catalyst/Reagents | Final Product | Reference |
| Primary amines, Nitrosoalkenes | Bis(oximinoalkyl)amines (Dioximes) | Pd/C, H₂ or Ra-Ni, H₂ | Substituted Piperazines | nih.govresearchgate.net |
| Di-(cyanomethyl)-amine derivatives | Cyclic imines | Hydrogenation catalysts | Mono-N-substituted Piperazines | acs.org |
One-Pot and Multi-Component Synthetic Procedures for Piperazine Derivatives
In the quest for more efficient and atom-economical synthetic routes, one-pot and multi-component reactions (MCRs) have emerged as highly valuable tools. tandfonline.comrsc.orgmdpi.com These strategies allow for the synthesis of complex molecules from simple, readily available starting materials in a single reaction vessel, often minimizing purification steps and reducing waste.
One such example is the four-component cyclocondensation of benzil, an aromatic aldehyde, aminoethylpiperazine, and ammonium (B1175870) acetate (B1210297) to synthesize 1,2,4,5-tetrasubstituted imidazoles containing a piperazine moiety. tandfonline.com This reaction can be efficiently catalyzed by sulphated yttria. tandfonline.com
Another innovative one-pot procedure involves an Ugi four-component reaction, followed by Boc-deprotection, intramolecular cyclization, and a final reduction step (UDCR) to produce enantiomerically pure N-protected-α-substituted piperazines from α-amino acids. rsc.org This methodology provides a direct pathway to chiral piperazine derivatives. rsc.org Furthermore, the synthesis of diketopiperazines linked to a 1,2,3-triazole ring has been achieved through a one-pot process combining an isocyanide-based multicomponent reaction (IMCR) and a copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as a "click" reaction. mdpi.com
Catalytic Methods in Piperazine Synthesis and Their Mechanistic Studies
Catalysis plays a pivotal role in the synthesis of piperazines, enabling milder reaction conditions, higher selectivity, and access to a broader range of derivatives. nih.govrsc.orgresearchgate.netnih.gov Both intermolecular and intramolecular cyclization processes can be catalyzed. researchgate.net
Catalytic reductive cyclization, as discussed previously, relies on heterogeneous catalysts like Pd/C and Ra-Ni. nih.gov Mechanistic studies of these reactions have elucidated the key steps, including hydrogenolysis, cyclization, and subsequent reductions. nih.gov
The enantioselective synthesis of 3-substituted piperazines has been achieved through a tandem one-pot reaction employing both hydroamination and asymmetric transfer hydrogenation. nih.gov A bis(amidate)bis(amido)Ti catalyst facilitates the initial hydroamination to form a cyclic imine, which is then reduced by a Noyori-Ikariya catalyst, RuCl(S,S)-Ts-DPEN. nih.gov Mechanistic insights suggest that hydrogen-bonding interactions between the substrate and the ruthenium catalyst are crucial for achieving high enantioselectivity. nih.gov
Photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of piperazines. mdpi.com Using iridium-based photocatalysts, direct C-H arylation and vinylation of N-Boc piperazines can be achieved. mdpi.com The proposed mechanism involves a single-electron transfer process, generating a highly reactive α-amino radical that couples with the aryl or vinyl partner. mdpi.com
Targeted Synthesis of 1-Cycloalkyl-Substituted Piperazines
The synthesis of piperazines bearing specific substituents, such as a 1-cycloalkyl group, requires tailored synthetic strategies. These methods often involve the direct introduction of the cycloalkyl moiety onto a pre-formed piperazine ring or the construction of the ring with the substituent already in place.
Strategies for Introducing the 1-Ethylcyclopentyl Moiety onto the Piperazine Scaffold
One direct approach involves the reaction of piperazine with a cycloalkanol in the presence of hydrogen and a hydrogenation/dehydrogenation catalyst. google.com This process is typically carried out at elevated temperatures and pressures. google.com Another method is the catalytic hydrogen reduction of piperazine and a corresponding cycloalkanone, such as cyclopentanone (B42830), in the presence of a hydrogenation catalyst like Raney-nickel or a palladium catalyst. google.com This reaction is performed under pressure and at elevated temperatures in a suitable solvent. google.com
The introduction of a more complex substituent like the 1-ethylcyclopentyl group would likely involve a multi-step sequence. A plausible route could start with the synthesis of 1-ethylcyclopentanol, which could then be reacted with piperazine under reductive amination conditions. Alternatively, 1-ethylcyclopentanone could be reacted with piperazine in the presence of a reducing agent. The design and synthesis of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of the glycine (B1666218) transporter-1 involved the optimization of the central cycloalkyl ring, indicating that various substituted cycloalkylpiperazines can be synthesized. researchgate.net
Control of Stereochemistry in the Synthesis of Substituted Piperazine Enantiomers
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of chiral pharmaceuticals. The synthesis of enantiomerically pure or enriched piperazine derivatives often requires the use of chiral starting materials, chiral catalysts, or stereoselective reactions. rsc.orgnih.govrsc.org
Asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines has been achieved with high diastereoselectivity. rsc.org The stereochemical outcome is influenced by the reaction conditions and the nature of the substituents. rsc.org
The enantioselective synthesis of 3-substituted piperazines has been demonstrated using a tandem catalytic approach. nih.gov The use of a chiral Noyori-Ikariya catalyst in the asymmetric transfer hydrogenation step is key to achieving high enantiomeric excesses. Mechanistic studies have provided insights into the factors governing the stereochemical outcome, highlighting the importance of non-covalent interactions between the substrate and the catalyst. nih.gov
Furthermore, enantiomerically pure α-substituted piperazines can be synthesized from readily available α-amino acids using a one-pot Ugi four-component reaction followed by cyclization and reduction. rsc.org This method allows for the transfer of chirality from the starting amino acid to the final piperazine product.
Development and Optimization of Synthetic Pathways for Analog Libraries of 1-(1-Ethylcyclopentyl)piperazine
The generation of analog libraries for lead compounds like this compound is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR). The development of efficient and optimized synthetic pathways is crucial for rapidly producing a diverse set of related molecules. Key strategies focus on convergent routes where structural diversity can be introduced in the final steps from common intermediates. The primary methods for assembling libraries of N-alkyl and N-aryl piperazine analogs include reductive amination, nucleophilic substitution, and transition metal-catalyzed cross-coupling reactions. mdpi.com
Library Generation via Reductive Amination
Reductive amination is a highly effective and widely used method for preparing N-alkyl piperazine derivatives. nih.gov This one-pot reaction typically involves the condensation of a ketone or aldehyde with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound analogs, this strategy allows for variation in both the cycloalkyl group and the piperazine moiety.
A foundational approach involves the reaction of piperazine with cyclopentanone under catalytic hydrogenation conditions, a method patented for the synthesis of the related 1-cyclopentylpiperazine. google.com This reaction is carried out in the presence of a hydrogenation catalyst such as Raney nickel or Palladium on carbon. google.com By extending this logic, a library of analogs can be systematically generated by varying the ketone and the piperazine starting materials. For instance, substituting cyclopentanone with other cyclic or acyclic ketones would generate analogs with different alkyl groups at the 1-position of the piperazine ring. Similarly, using substituted piperazines allows for the introduction of various functional groups on the other nitrogen atom.
The optimization of this pathway for library synthesis often involves screening different reducing agents, solvents, and catalysts to maximize yield and purity across a range of substrates. Common reducing agents include sodium triacetoxyborohydride, which is mild and tolerant of many functional groups, and catalytic hydrogenation, which is cost-effective for large-scale synthesis. mdpi.com
Table 1: Representative Analog Library of this compound via Reductive Amination
| Entry | Ketone/Aldehyde | Piperazine Derivative | Reducing Agent | Resulting Analog |
| 1 | 1-Ethylcyclopentan-1-one | Piperazine | NaBH(OAc)₃ | This compound |
| 2 | Cyclopentanone | Piperazine | H₂, Pd/C | 1-Cyclopentylpiperazine |
| 3 | Cyclohexanone | 1-Methylpiperazine | NaBH(OAc)₃ | 1-Cyclohexyl-4-methylpiperazine |
| 4 | Acetone | 1-Phenylpiperazine | H₂, Raney Ni | 1-Isopropyl-4-phenylpiperazine |
| 5 | 1-Ethylcyclopentan-1-one | 1-(Pyridin-2-yl)piperazine | NaBH(OAc)₃ | 1-(1-Ethylcyclopentyl)-4-(pyridin-2-yl)piperazine |
Optimization of Synthetic Pathways
Optimizing synthetic routes for library production aims to improve efficiency, yield, and purity while minimizing reaction time and purification steps. For piperazine derivatives, several modern techniques have been applied.
Microwave-Assisted Synthesis: Conventional heating methods often require long reaction times. Microwave irradiation has been successfully employed to accelerate the synthesis of monosubstituted piperazine derivatives, significantly reducing reaction times from hours to minutes. nih.gov This technique is highly amenable to parallel synthesis formats used for library generation. nih.gov
Flow Chemistry: Continuous flow reactors offer another avenue for optimization, providing precise control over reaction parameters such as temperature, pressure, and stoichiometry. This can lead to higher yields, improved safety for exothermic reactions, and easier scalability compared to batch processes. mdpi.com
One-Pot Procedures: Multi-step syntheses can be streamlined into one-pot procedures, where sequential reactions are carried out in the same vessel. This approach reduces the need for intermediate purification, saving time and resources. For example, a one-pot, three-component synthesis has been developed for creating highly substituted piperazines from N-activated aziridines, anilines, and propargyl carbonates, demonstrating an efficient way to build molecular complexity. acs.org
Catalyst and Reagent Screening: The choice of catalyst and reagents is critical. For N-aryl piperazine analogs, Pd-catalyzed Buchwald-Hartwig coupling and Cu-catalyzed Ullmann-Goldberg reactions are standard methods. mdpi.com Optimization involves screening various ligands, metal precursors, bases, and solvents to find the most robust conditions for a diverse range of aryl halides and piperazines. For instance, using piperazine itself as a solvent has been shown to be an eco-friendly and cost-effective modification for the synthesis of some arylpiperazines. organic-chemistry.org
Table 2: Optimization Parameters for Reductive Amination
| Parameter | Variation | Purpose |
| Catalyst | Raney Nickel, Pd/C, PtO₂ | Improve efficiency and selectivity of hydrogenation. google.com |
| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂ | Select for mildness, functional group tolerance, and cost. mdpi.com |
| Solvent | Toluene, Methanol (B129727), Dichloromethane (DCM) | Optimize solubility of reactants and influence reaction rate. google.comnih.gov |
| Temperature | Room Temperature to 130°C | Control reaction kinetics and minimize side products. google.com |
| Pressure | 1-50 atm (for hydrogenation) | Increase reaction rate for catalytic hydrogenation. google.com |
| Technology | Batch, Microwave, Flow Reactor | Reduce reaction time and improve scalability. nih.govmdpi.com |
By systematically applying these synthetic methodologies and optimization strategies, researchers can efficiently generate large and diverse libraries of this compound analogs. This enables a thorough investigation of the chemical space around the lead compound, facilitating the identification of derivatives with improved pharmacological profiles.
Structure Activity Relationship Sar Studies of 1 1 Ethylcyclopentyl Piperazine Derivatives
Impact of the 1-Ethylcyclopentyl Substituent on Ligand-Target Interactions
The introduction of bulky and lipophilic substituents, such as the 1-ethylcyclopentyl group, can have a paradoxical effect on the in vitro efficacy of certain compounds. For instance, in a series of naphthalene-based derivatives, bulky lipophilic moieties attached to a piperazin-1,4-diyl heterocycle were found to improve activity against Mycobacterium tuberculosis H37Rv. mdpi.com This suggests that the volume and lipophilicity of the substituent at this position can be advantageous for specific biological targets.
In the context of antihistaminic agents, increasing the lipophilicity of cycloalkyl derivatives through annelation or saturation has been shown to enhance their affinity for the 5-HT1A sites. ijrrjournal.com This principle can be extrapolated to the 1-ethylcyclopentyl group, where its inherent lipophilicity may contribute to favorable interactions with hydrophobic pockets within a receptor's binding site. The size and conformation of the cycloalkyl group are also important, with derivatives containing a cycloalkyl moiety often exhibiting maximum affinity in certain series of compounds. ijrrjournal.com
The presence of a cycloalkyl group, such as the cyclopentyl in the 1-ethylcyclopentyl moiety, can be a determining factor for the biological activity of piperazine (B1678402) derivatives. Research on piperazine derivatives with a terminal cycloalkyl amide fragment has demonstrated moderate to potent in vitro histamine (B1213489) H1-receptor antagonistic activity. ijrrjournal.com This highlights the importance of the cycloalkyl portion of the 1-ethylcyclopentyl group in mediating interactions with specific receptors.
Positional and Substituent Effects on the Piperazine Core for Modulating Biological Activities
The piperazine core is a versatile scaffold in medicinal chemistry, offering multiple positions for substitution to fine-tune the biological activity of a molecule. nih.gov The nature, position, and orientation of these substituents can have a profound impact on the compound's pharmacological properties.
The two nitrogen atoms of the piperazine ring are common sites for modification, allowing for the introduction of a wide variety of substituents that can modulate a compound's properties. researchgate.net These substitutions can influence factors such as receptor affinity, selectivity, and pharmacokinetic properties. nih.gov
The nature of the substituent on the piperazine nitrogen can significantly affect biological activity. For example, in a series of dual serotonin (B10506) and noradrenaline reuptake inhibitors, substitutions on the nitrogen of the piperazine ring were explored to optimize activity. nih.gov In another study, the introduction of different groups at the N-1 and N-4 positions of the piperazine ring was shown to be crucial for the antitumor activity of certain compounds. nih.gov Leaving the piperazine ring unsubstituted at one of the nitrogen atoms was found to be beneficial for activity against K562 cells, while for other cancer cell lines, specific substitutions were required for optimal efficacy. nih.gov
The type of substituent at the nitrogen position can also influence the mechanism of action. For instance, the introduction of a 4-fluorobenzyl group on the piperazine moiety was identified as a crucial functional group for the anticancer activity of certain ursolic acid derivatives. nih.govtandfonline.com This indicates that specific electronic and steric properties of the substituent are required for potent activity.
The following table summarizes the effects of various N-substituents on the biological activity of piperazine derivatives based on several studies:
| N-Substituent | Biological Activity | Reference |
| Unsubstituted | Better for anti-K562 activity | nih.gov |
| 4-Fluorobenzyl | Crucial for anticancer functional groups | nih.govtandfonline.com |
| Benzyl | Inhibited growth of Mtb H37Rv | mdpi.com |
| Diphenylmethyl | Inhibited growth of Mtb H37Rv | mdpi.com |
While substitutions on the nitrogen atoms are more common, modifications to the carbon backbone of the piperazine ring can also be a valuable strategy for modulating biological activity. These substitutions can alter the conformation and rigidity of the piperazine ring, which in turn can affect how the molecule fits into a binding site.
Although less frequently explored, substitutions on the carbon atoms of the piperazine ring can lead to significant changes in biological activity. Such modifications can introduce chirality and alter the three-dimensional shape of the molecule, potentially leading to improved interactions with the target.
Exploration of Chemical Space and Bioisosteric Replacements within the 1-(1-Ethylcyclopentyl)piperazine Series
The exploration of chemical space and the use of bioisosteric replacements are key strategies in drug discovery to improve the properties of a lead compound. drughunter.com Bioisosteres are substituents or groups with similar physical or chemical properties that can be used to replace another group in a molecule. This approach can lead to compounds with improved potency, selectivity, or pharmacokinetic profiles.
In the context of piperazine derivatives, bioisosteric replacement of the piperazine ring itself has been investigated. Replacing the piperazine moiety with other cyclic diamines, such as spirocyclic and bridged diamine ring systems, has been explored to modulate receptor affinity and selectivity. nih.gov For example, in a series of sigma-2 receptor ligands, replacing the piperazine with a homopiperazine (B121016) analog resulted in a compound with high affinity. nih.gov
The concept of bioisosterism can also be applied to the substituents on the piperazine ring. For instance, replacing a phenyl ring with other aromatic or heteroaromatic rings is a common strategy to explore new chemical space and improve drug-like properties. drughunter.com Similarly, different alkyl or cycloalkyl groups can be used as bioisosteric replacements for the 1-ethylcyclopentyl group to fine-tune the lipophilicity and steric bulk of the molecule. The SwissBioisostere database is a useful tool for identifying potential bioisosteric replacements. mdpi.com
The following table provides examples of bioisosteric replacements for the piperazine ring and their effects on receptor affinity:
| Original Moiety | Bioisosteric Replacement | Effect on Receptor Affinity | Reference |
| Piperazine | Homopiperazine | High affinity for σ2R | nih.gov |
| Piperazine | Spirocyclic-diamine | Reduction in affinity for σ2R | nih.gov |
| Piperazine | 2,5-diazabicyclo[2.2.1]heptane | Nanomolar affinity for σ2R | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com QSAR models can be used to predict the activity of new, unsynthesized compounds and to gain insights into the structural features that are important for activity. mdpi.com
The development of a QSAR model typically involves several steps, including the selection of a dataset of compounds with known activities, the calculation of molecular descriptors, the development of a mathematical model, and the validation of the model. nih.gov The descriptors used in QSAR models can be of various types, including electronic, steric, hydrophobic, and topological descriptors.
For piperazine derivatives, QSAR studies have been successfully applied to understand their antidepressant activities. nih.gov In one study, 2D-QSAR models were developed that could predict the 5-hydroxytryptamine (5-HT) and noradrenaline (NA) reuptake inhibition activities of a series of aryl alkanol piperazine derivatives. nih.gov The models indicated that descriptors related to atom-type counts, dipole moment, and molecular shape were important for activity. nih.gov
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide more detailed insights into the steric and electrostatic interactions between a ligand and its receptor. These methods can be used to generate 3D contour maps that show where bulky or electron-rich substituents are likely to enhance or decrease activity.
The following table lists some of the descriptors that have been found to be important in QSAR models of piperazine derivatives:
| Descriptor Type | Specific Descriptor | Influence on Activity | Reference |
| Electronic | HOMO, Dipole-mag | Influences NA reuptake inhibition | nih.gov |
| Steric | PMI-mag, Shadow-XZ | Influences NA reuptake inhibition | nih.gov |
| Topological | Atype_C_6, Jurs-PNSA-3 | Influences 5-HT reuptake inhibition | nih.gov |
| Hydrophobic | S_sssCH | Influences 5-HT reuptake inhibition | nih.gov |
Molecular Mechanisms and Target Interaction Studies Preclinical and in Vitro Focus
Receptor Binding Affinities and Selectivity Profiling of 1-(1-Ethylcyclopentyl)piperazine Analogs
The interaction of piperazine-containing molecules with G protein-coupled receptors (GPCRs) is a well-documented area of research. The nature and position of substituents on the piperazine (B1678402) core and its appended moieties critically determine the binding affinity and selectivity profile.
Piperazine derivatives are prominent ligands for various serotonin (B10506) (5-HT) receptor subtypes. nih.gov Structure-affinity relationship (SAR) studies have been crucial in developing compounds with desired selectivity. For instance, research on 1-(2-methoxyphenyl)piperazine (B120316) analogs, such as NAN-190, has aimed to enhance selectivity for the 5-HT1A receptor over α1-adrenergic receptors. nih.gov While NAN-190 itself shows high affinity for both receptors (Ki = 0.6 nM for 5-HT1A and 0.8 nM for α1-adrenergic), modifications to the molecule have yielded more selective compounds. nih.gov Replacing the phthalimide (B116566) group of NAN-190 with bulky alkyl amides, such as an adamantanecarboxamido group, led to the development of analogs with high 5-HT1A affinity (Ki = 0.4 nM) and a 160-fold increase in selectivity over α1-adrenergic sites. nih.gov
The influence of substitution extends to the piperazine ring itself. A comparative study of 1,4-disubstituted versus 1,2,4-trisubstituted piperazine derivatives revealed that the addition of a third (methyl) substituent can significantly impact receptor affinity. nih.gov Certain trisubstituted compounds demonstrated higher affinity for 5-HT2A receptors compared to their disubstituted counterparts, while maintaining or slightly improving their affinity for 5-HT1A receptors. nih.gov Other research has focused on the 1-(biphenyl)piperazine motif to develop potent and selective ligands for the 5-HT7 receptor, with several compounds achieving affinities in the nanomolar range and over 100-fold selectivity against 5-HT1A and α1-adrenergic receptors. nih.gov Quipazine, a 1-(2-quinolinyl)piperazine analog, is known to be a non-selective serotonin receptor agonist, interacting with 5-HT1, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT3 receptors, which underscores the importance of targeted chemical modification for achieving subtype selectivity. wikipedia.orgwikipedia.org
| Compound/Analog | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity Profile |
| NAN-190 | 5-HT1A | 0.6 | Low (vs. α1-adrenergic) |
| α1-adrenergic | 0.8 | ||
| Adamantane Analog (2j) | 5-HT1A | 0.4 | High (160-fold vs. α1-adrenergic) |
| α1-adrenergic | 64 | ||
| 1-[2-(4-Methoxyphenyl)phenyl]piperazine (9a) | 5-HT7 | Nanomolar range | >100-fold vs. 5-HT1A, α1 |
This table presents selected data on the binding affinities of various piperazine analogs to demonstrate structure-affinity relationships. nih.govnih.gov
The therapeutic utility of the piperazine scaffold extends beyond serotonin receptors to a multitude of other biological targets. nih.govdntb.gov.ua These include receptors, enzymes, and ion channels involved in conditions ranging from cancer and infectious diseases to inflammation and diabetes. researchgate.netnih.gov
A notable example is the development of dual-target ligands. Research has identified piperazine and piperidine (B6355638) derivatives that act as potent antagonists for both histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov In one study, a piperazine derivative showed Ki values of 12.7 nM and 37.8 nM for H3R and σ1R, respectively. nih.gov Interestingly, replacing the piperazine ring with a piperidine ring in a similar chemical scaffold dramatically shifted the affinity, resulting in Ki values of 7.70 nM for H3R and 3.64 nM for σ1R, highlighting the critical role of the heterocyclic core in target engagement. nih.gov The off-target activity at α1-adrenergic receptors, as seen with some 5-HT1A ligands, is another crucial aspect of selectivity profiling. nih.gov
| Compound/Analog | Target | Binding Affinity (Ki, nM) |
| Piperazine Derivative (16) | hH3R | 12.7 |
| σ1R | 37.8 | |
| Piperidine Derivative (5) | hH3R | 7.70 |
| σ1R | 3.64 |
This table showcases the binding affinities of selected piperazine and piperidine analogs at histamine H3 and sigma-1 receptors. nih.gov
Enzyme Inhibition and Activation Mechanisms by this compound Derivatives
Piperazine derivatives have been extensively investigated as modulators of enzyme activity, functioning as both inhibitors and, in some contexts, activators of metabolic pathways.
Numerous piperazine-containing compounds have been identified as potent enzyme inhibitors. For example, N-methyl-piperazine chalcones have been developed as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), enzymes targeted in neurodegenerative diseases. mdpi.com One such derivative exhibited reversible competitive inhibition of MAO-B with a Ki value of 0.21 μM and effective inhibition of AChE with an IC50 of 8.10 μM. mdpi.com Other studies have identified piperazine derivatives as inhibitors of fatty acid amide hydrolase (FAAH), eukaryotic initiation factor 4A3 (eIF4A3), dCTP pyrophosphatase 1, and poly(ADP-ribose)-polymerase 1 (PARP-1). wipo.intnih.govnih.govbau.edu.tr
Conversely, some piperazine derivatives can undergo metabolic activation. A study on a 1,3-disubstituted piperazine, MB243, found that it was extensively bioactivated in liver microsomes. nih.gov The proposed mechanism involves an initial oxidation of the piperazine ring to form a reactive intermediate, which is then trapped by glutathione. nih.gov This process leads to a novel contraction of the piperazine ring to form a substituted imidazoline, demonstrating a complex metabolic activation pathway. nih.gov In a different mechanism of action, certain 1,4-disubstituted piperazine-2,5-dione derivatives have been shown to exert antioxidant effects by activating the Nrf2 signaling pathway, which leads to the transcriptional activation of antioxidant enzymes like heme oxygenase-1. nih.gov
| Compound Class | Target Enzyme(s) | Activity (Ki or IC50) | Mechanism |
| N-methyl-piperazine chalcone (B49325) (2k) | MAO-B | Ki = 0.21 µM | Reversible competitive inhibition |
| AChE | IC50 = 8.10 µM | Inhibition | |
| (Piperazine-1-carbonyl)pyridin-2(1H)-one | eIF4A3 | Potent, Subtype-selective | Inhibition |
| Piperazin-1-ylpyridazine | dCTP pyrophosphatase 1 | Potent | Inhibition |
| Piperazine-carboxylate | FAAH | Not specified | Inhibition |
This table summarizes the inhibitory activity of various piperazine derivative classes against different enzyme targets. mdpi.comwipo.intnih.govnih.gov
Molecular Interaction Analysis via In Silico Docking Studies
In silico molecular docking has become an indispensable tool for predicting and rationalizing the interactions between piperazine-based ligands and their biological targets. nih.gov These computational studies provide insights into the binding modes, key amino acid interactions, and binding energies that govern ligand affinity and selectivity.
For example, docking simulations of N-methyl-piperazine chalcone inhibitors within the active site of MAO-B revealed critical interactions. mdpi.com The selectivity for MAO-B over MAO-A was attributed to a π-π stacking interaction between the central ring of the inhibitor and the TYR326 residue in MAO-B; the corresponding residue in MAO-A is ILE335, which cannot form such an interaction. mdpi.com The most potent inhibitor in the series showed a binding energy of -11.6 kcal/mol with MAO-B, stabilized by four hydrogen bonds and two π-π interactions. mdpi.com
Similarly, molecular modeling was used to explain the enhanced 5-HT2A receptor affinity of certain trisubstituted piperazines compared to their disubstituted analogs. nih.gov The simulations suggested that the third substituent on the piperazine ring has a stabilizing effect on the ligand-receptor complex. nih.gov Docking studies have also been employed to predict the inhibitory potential of piperazine derivatives against targets like PARP-1 and GPX4, identifying key interactions and yielding docking scores that correlate with experimental activity. bau.edu.tracs.org
Ligand-Protein Complex Structural Characterization of Piperazine Analogs (e.g., X-ray Crystallography, NMR)
Experimental structural biology techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, provide definitive evidence of the three-dimensional structure and conformational dynamics of piperazine analogs and their complexes with proteins.
X-ray crystallography has been used to determine the precise solid-state structures of numerous piperazine derivatives. These studies confirm that the piperazine ring typically adopts a chair conformation. iucr.org Crystallography has been essential in elucidating the structure of complex molecules, such as a ferrocenophane-appended piperazine derivative and copper(II) complexes of piperazine-based ligands, confirming their geometry and connectivity. acs.orgresearchgate.net
NMR spectroscopy, particularly temperature-dependent NMR, is a powerful technique for studying the conformational behavior of piperazine derivatives in solution. rsc.orgscispace.com Studies on N-acylated piperazines have shown that these molecules exhibit complex conformational dynamics due to the restricted rotation of the partial double bond in the amide moiety and the limited interconversion of the piperazine chair conformations. rsc.orgresearchgate.net These dynamic processes result in distinct signals in the NMR spectrum at room temperature, and by analyzing the spectra at different temperatures, researchers can determine the energy barriers for both amide bond rotation and ring inversion, which typically range from 56 to 80 kJ/mol. rsc.orgresearchgate.net
Computational Chemistry and in Silico Modeling in 1 1 Ethylcyclopentyl Piperazine Research
Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Reactivity Insights
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for understanding the electronic structure and reactivity of molecules. researchgate.netnih.gov DFT studies can elucidate the three-dimensional geometry, electron distribution, and orbital energies of 1-(1-Ethylcyclopentyl)piperazine. These calculations are crucial for predicting the molecule's stability, reactivity, and potential interaction sites. mdpi.commdpi.com
For instance, by calculating the molecular electrostatic potential (MEP), researchers can identify the electron-rich and electron-poor regions of this compound. The nitrogen atoms of the piperazine (B1678402) ring are expected to be nucleophilic (electron-rich) centers, making them likely sites for interaction with biological targets or for chemical modification. mdpi.com Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the compound's chemical reactivity and its ability to participate in chemical reactions. dntb.gov.ua
Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govnih.gov These methods are fundamental in structure-based drug design.
Molecular Docking predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. nih.govmdpi.com This is achieved by placing the ligand in various positions and conformations within the target's binding site and calculating the corresponding interaction energy. For this compound, docking studies could help identify potential protein targets by screening it against a library of known protein structures. windows.netnih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-target complex. nih.govresearchgate.net
Molecular Dynamics (MD) simulations provide a more dynamic view of the ligand-target interaction over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose and reveal conformational changes in both the ligand and the target upon binding. uq.edu.au This information is crucial for understanding the mechanism of action and for refining the structure of the ligand to improve its binding affinity and selectivity. nih.gov
| Computational Technique | Application to this compound | Potential Insights |
| Molecular Docking | Predicting binding modes and affinities with various protein targets. | Identification of potential biological targets and key binding interactions. |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-target complex. | Assessment of binding stability and elucidation of conformational changes. |
Cheminformatics and Data-Driven Approaches in Lead Identification and Optimization
Cheminformatics utilizes computational and informational techniques to analyze large datasets of chemical compounds. In the context of this compound, cheminformatics can play a significant role in identifying new lead compounds and optimizing their properties. ontosight.ai
By searching chemical databases for compounds with similar structural features to this compound, researchers can identify other molecules that may have similar biological activities. This process, known as similarity searching, is a powerful tool for lead identification. mdpi.com Furthermore, by analyzing structure-activity relationships (SAR) within a series of related piperazine derivatives, it is possible to build predictive models that can guide the design of new compounds with improved potency and selectivity. nih.gov
Application of Ligand-Based and Structure-Based Drug Design Strategies to Piperazine Derivatives
Both ligand-based and structure-based drug design strategies are applicable to the development of new drugs based on the this compound scaffold. nih.govresearchgate.netnih.gov
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. mdpi.com This approach relies on the knowledge of other molecules that bind to the target of interest. By creating a pharmacophore model based on the common structural features of these known ligands, researchers can design new molecules, like derivatives of this compound, that fit this model and are likely to be active.
Structure-based drug design , on the other hand, is used when the 3D structure of the target is available. mdpi.com As discussed in section 5.2, molecular docking and MD simulations are key components of this strategy, allowing for the rational design of ligands that can bind effectively to the target's active site. mdpi.commdpi.com
Predictive Modeling for Biological Activity and Selectivity of this compound Compounds
Predictive modeling, often employing machine learning algorithms, can be used to forecast the biological activity and selectivity of compounds like this compound. nih.govnih.gov These models are trained on large datasets of compounds with known activities and are capable of identifying complex relationships between a molecule's structure and its biological effects.
Quantitative Structure-Activity Relationship (QSAR) models are a common type of predictive model used in drug discovery. nih.gov A QSAR model for piperazine derivatives could be developed to predict the activity of new compounds based on their physicochemical properties and structural descriptors. This would allow for the virtual screening of large libraries of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental testing. researchgate.net Such models can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested. nih.gov
Advanced Analytical Methodologies for Research and Characterization of 1 1 Ethylcyclopentyl Piperazine
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatographic techniques are indispensable for the separation and quantification of 1-(1-Ethylcyclopentyl)piperazine. The choice of method often depends on the sample matrix, the required sensitivity, and the specific analytical goal.
High-Performance Liquid Chromatography (HPLC) and Related Methods (e.g., Reverse-Phase HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of piperazine (B1678402) derivatives. However, due to the poor chromophoric nature of simple piperazines, direct UV detection in HPLC can be challenging. hakon-art.com For compounds like this compound, which lack a strong UV-absorbing moiety, derivatization is often employed to enhance detection. jocpr.com This involves reacting the analyte with a reagent to form a derivative that is highly active in the UV or fluorescence spectrum. jocpr.com
Reverse-phase HPLC (RP-HPLC) is a commonly used mode where a nonpolar stationary phase is paired with a polar mobile phase. sielc.comnih.gov For piperazine compounds, achieving good retention on standard C18 columns can be difficult, as they may elute at the dead time. researchgate.net The use of specialized columns, such as those with low silanol (B1196071) activity or mixed-mode columns, can improve separation. sielc.com Mobile phases typically consist of acetonitrile (B52724) or methanol (B129727) mixed with water, often with additives like phosphoric acid or formic acid to improve peak shape and resolution. sielc.com For instance, a mobile phase of acetonitrile, water, and phosphoric acid has been used for the analysis of a related compound, 1-ethylpiperazine. sielc.com It is important to note that for mass spectrometry compatibility, volatile acids like formic acid are preferred over phosphoric acid. sielc.com
Method development in HPLC involves optimizing various parameters to achieve the desired separation. These parameters include the type of stationary phase, the composition and pH of the mobile phase, the column temperature, and the flow rate. jocpr.comnih.gov Validation of an HPLC method is critical to ensure its reliability and includes assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). jocpr.com
Gas Chromatography (GC) and Coupled Techniques (e.g., GC-Mass Spectrometry)
Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds like substituted piperazines. hakon-art.com It offers excellent separation efficiency and, when coupled with a Flame Ionization Detector (FID), provides robust quantification. hakon-art.com For the analysis of related piperazine compounds, a DB-17 stationary phase, which is a (50%-Phenyl)-methylpolysiloxane, has been shown to provide good separation and peak shapes. hakon-art.com The selection of the stationary phase is critical; for instance, DB-WAX, DB-624, and DB-1 phases were found to be less effective for separating piperazine, 1-methylpiperazine, and 1-ethylpiperazine. hakon-art.com
GC coupled with Mass Spectrometry (GC-MS) is a powerful combination that provides both chromatographic separation and mass-based identification of the analytes. scholars.directunodc.org This technique is particularly useful for the unequivocal identification of compounds in complex mixtures. unodc.org In a typical GC-MS setup, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. scholars.direct The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. scholars.direct For piperazine derivatives, GC-MS methods have been developed for their simultaneous detection and quantification in various matrices. scholars.directrsc.org Method validation for GC-MS includes establishing linearity, which is typically assessed by the correlation coefficient (R²) of the calibration curve. scholars.direct
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique, making it ideal for trace analysis and the study of metabolites. researchgate.netmdpi.comnih.gov This method combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.gov In LC-MS/MS, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to the analyte of interest is selected and fragmented to produce product ions. nih.gov The monitoring of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity. scienceasia.org
For piperazine-containing compounds, LC-MS/MS methods have been developed for their quantification in various biological matrices, such as plasma and urine. nih.govnih.govnih.gov Sample preparation is a critical step and can involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences and enrich the analyte. scienceasia.orgnih.gov The choice of ionization source, such as electrospray ionization (ESI), is also important for achieving optimal sensitivity. nih.govscienceasia.org Method validation for LC-MS/MS is rigorous and includes the determination of parameters like the limit of detection (LOD) and limit of quantification (LOQ), accuracy, precision, and matrix effects. mdpi.comscienceasia.org For instance, a validated LC-MS/MS method for piperazine residue analysis in chicken muscle achieved an LOD of 0.3 µg/kg and an LOQ of 1.0 µg/kg. scienceasia.org
Spectroscopic Methods for Structural Elucidation and Detailed Characterization in Research
Spectroscopic techniques are fundamental for the structural elucidation of this compound, providing detailed information about its molecular structure, functional groups, and conformational properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
For a compound like this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a triplet and a quartet), the protons of the cyclopentyl ring, and the protons of the piperazine ring. researchgate.net The chemical shifts (δ) of these signals, their integration (the area under the peak, which is proportional to the number of protons), and their splitting patterns (due to spin-spin coupling with neighboring protons) allow for the assignment of each proton to its specific location in the molecule. researchgate.net Similarly, the ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For the related compound 1-ethylpiperazine, the carbon signals of the piperazine and ethyl groups can be clearly identified. chemicalbook.com
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. researchgate.net The IR spectrum shows absorption bands at specific wavenumbers (cm⁻¹) that correspond to the vibrational frequencies of different chemical bonds. researchgate.net For this compound, the IR spectrum would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the alkyl groups (ethyl and cyclopentyl) and the piperazine ring. The N-H stretching vibration of the secondary amine in the piperazine ring would also be a key feature, typically appearing as a moderate band in the region of 3300-3500 cm⁻¹. chemicalbook.com The C-N stretching vibrations would be observed in the fingerprint region of the spectrum. researchgate.netchemicalbook.com By comparing the obtained spectrum with databases of known compounds, the presence of the piperazine ring and the alkyl substituents can be confirmed. nist.govauburn.edu
UV/Vis Spectrophotometry for Quantification and Electronic Properties
UV/Vis spectrophotometry is a widely utilized analytical technique for the quantitative determination of compounds and the characterization of their electronic properties. The applicability of this method to a specific molecule is contingent on the presence of a chromophore, a part of the molecule that absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum.
For the compound this compound, direct quantification and characterization by UV/Vis spectrophotometry present significant challenges. The constituent parts of the molecule, namely the saturated piperazine ring and the ethylcyclopentyl group, lack π-electrons or non-bonding electrons that undergo the low-energy electronic transitions necessary for absorption in the standard UV-Vis range (200-800 nm). Research on similar compounds has shown that the piperazine ring itself does not absorb UV light to a useful extent researchgate.net. Therefore, this compound is expected to be a poor chromophore, making direct UV/Vis analysis for quantification impractical.
To overcome this limitation, quantitative analysis of piperazine and its simple derivatives often employs indirect methods. These methods typically involve a chemical derivatization step, where the piperazine compound reacts with a specific reagent to form a new, stable product with strong absorption in the UV or visible spectrum. This allows for sensitive and accurate spectrophotometric measurement. Several such methods have been developed for the general quantification of piperazine. nih.govnih.govijpsonline.comresearchgate.net
These derivatization strategies include:
Reaction with p-benzoquinone: Piperazine reacts with p-benzoquinone in a buffered solution to yield a colored product, which can be quantified in the visible range. ijpsonline.com
Formation of N-nitroso derivatives: Interaction with nitrous acid converts piperazine into its N-nitroso derivative, which exhibits UV absorption suitable for measurement. nih.gov
Reaction with 3,5-Dinitrosalicylic Acid (DNS): A proton transfer reaction between piperazine and DNS in a basic solution forms a yellow product that can be measured colorimetrically. researchgate.net
Interaction with Phenothiazine (B1677639) and N-bromosuccinimide: This reaction produces colored products with multiple absorption maxima in the visible spectrum. nih.gov
The table below summarizes various spectrophotometric methods developed for the quantification of the basic piperazine structure.
| Reagent(s) | Resulting Chromophore/Product | Max. Wavelength (λmax) | Linear Range (µg/mL) |
| p-Benzoquinone ijpsonline.com | Colored condensation product | 516 nm | 4-20 |
| Nitrous Acid nih.gov | N-nitroso derivative | Not Specified | 1-15 |
| 3,5-Dinitrosalicylic Acid researchgate.net | Yellow proton transfer product | 410 nm | 0.5-20 |
| Phenothiazine & N-bromosuccinimide nih.gov | Oxidized phenothiazine product | 595 nm | 0.5-3 |
This table presents data for the quantification of piperazine and its simple salts, illustrating common derivatization strategies applicable to compounds lacking inherent chromophores.
Regarding electronic properties, due to the absence of a suitable chromophore, this compound is not expected to display significant electronic transitions that can be studied using standard UV/Vis spectrophotometry. The electronic properties of piperazine-containing molecules become a focus of UV/Vis studies only when the piperazine ring is attached to chromophoric systems, such as aromatic rings or other conjugated structures. benthamdirect.comresearchgate.netmdpi.comresearchgate.net In such cases, the piperazine moiety can act as an auxochrome, subtly modifying the absorption characteristics (λmax and molar absorptivity) of the main chromophore.
Advanced Techniques for Reaction Monitoring and Process Control in Synthesis Research
The synthesis of specialty chemicals like this compound benefits from advanced analytical methodologies that allow for real-time monitoring and control of the reaction process. This approach is a core component of Process Analytical Technology (PAT), a framework endorsed by regulatory agencies to ensure manufacturing processes are well-understood and controlled. mt.comlongdom.orgstepscience.com The goal of PAT is to build quality into the product by design, through continuous monitoring of Critical Process Parameters (CPPs) that affect the Critical Quality Attributes (CQAs) of the final product. longdom.orgstepscience.com
For the synthesis of piperazine derivatives, which may involve reactions such as N-alkylation or reductive amination, PAT tools are invaluable for tracking reaction kinetics, identifying intermediates, and determining reaction endpoints. nih.govnih.gov This real-time information enables precise process control, leading to improved yield, purity, and safety, while minimizing waste and processing time. mt.comamericanpharmaceuticalreview.com
Advanced techniques commonly employed for in-situ reaction monitoring include:
In-situ Fourier Transform Infrared (FTIR) Spectroscopy: This is a powerful technique for monitoring the progress of chemical reactions in real-time. An ATR (Attenuated Total Reflectance) probe is inserted directly into the reaction vessel, allowing continuous measurement of the reaction mixture's infrared spectrum. For a hypothetical synthesis of this compound, FTIR could track the disappearance of reactants (e.g., the N-H stretch of the piperazine starting material) and the simultaneous appearance of the product by monitoring characteristic vibrational bands. This provides direct insight into reaction kinetics and mechanisms. americanpharmaceuticalreview.com
In-situ Raman Spectroscopy: Similar to FTIR, Raman spectroscopy provides information about the vibrational modes of molecules and can be used for real-time, in-line monitoring. It is particularly effective for monitoring reactions in aqueous media and for tracking changes in symmetric molecular vibrations and crystalline forms.
Automated Sampling Systems: These systems can automatically withdraw samples from a reactor at predetermined intervals, quench the reaction, and dilute the sample for immediate analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC). While not strictly an in-situ measurement, this provides near real-time, highly detailed quantitative data on the concentration of all components in the reaction mixture.
The table below outlines these advanced techniques and their role in synthesis research.
| Technique | Measurement Type | Information Provided | Application in Synthesis Research |
| In-situ FTIR americanpharmaceuticalreview.com | In-line / In-situ | Functional group concentrations, reaction kinetics, intermediate formation. | Real-time monitoring of reactant consumption and product formation; determination of reaction endpoint. |
| In-situ Raman mt.com | In-line / In-situ | Molecular structure, polymorphism, concentration of species. | Monitoring crystallization processes and reactions with key Raman-active functional groups. |
| Automated Reaction Sampling mt.com | On-line / At-line | Precise quantification of reactants, intermediates, products, and by-products. | Detailed kinetic profiling, impurity tracking, and process optimization. |
By implementing these PAT tools, researchers can move from traditional, offline analysis of a few data points to a comprehensive, real-time understanding of the chemical transformation. stepscience.comnih.gov This data-rich approach is essential for developing robust, safe, and efficient synthetic processes for compounds such as this compound.
Lead Optimization and Design Strategies for 1 1 Ethylcyclopentyl Piperazine Series
Application of the Iterative Design-Make-Test-Analyze (DMTA) Cycle in Optimizing Piperazine (B1678402) Leads
The Design-Make-Test-Analyze (DMTA) cycle is the fundamental engine of lead optimization. chemaxon.combruker.com This iterative process allows for the systematic refinement of compounds to improve efficacy, selectivity, and pharmacokinetic properties. chemaxon.com
Design: The cycle begins with the design of new analogs based on existing structure-activity relationship (SAR) data and computational models. For the 1-(1-Ethylcyclopentyl)piperazine core, this could involve proposing modifications to the piperazine ring or the ethylcyclopentyl group to probe specific interactions with the biological target.
Make: The designed molecules are then synthesized. The piperazine scaffold is synthetically tractable, allowing for the creation of diverse analogs through methods like N-alkylation or N-arylation. mdpi.comresearchgate.net
Test: These new compounds are subjected to a battery of in vitro and sometimes in vivo assays to measure their biological activity (e.g., binding affinity, functional potency), selectivity against related targets, and key drug-like properties (e.g., solubility, metabolic stability).
Analyze: The data from testing is analyzed to understand how the structural changes impacted the compound's profile. This analysis informs the next round of design, creating a continuous loop of learning and improvement. bruker.com
This cyclical process ensures that each new generation of compounds is built upon the knowledge gained from the last, progressively guiding the chemical series toward a candidate with an optimal balance of properties. chemaxon.com
Strategies for Enhancing Potency and Target Selectivity within the this compound Class
A primary goal of lead optimization is to maximize a compound's potency for its intended target while minimizing activity at other targets to reduce the risk of side effects.
Potency Enhancement: Improving potency often involves fine-tuning the interactions between the ligand and the target's binding pocket. For the this compound class, this can be achieved by exploring various substituents on the second nitrogen of the piperazine ring. The nature of this substituent (e.g., its size, aromaticity, and electronic properties) can drastically influence binding affinity. For example, replacing a simple alkyl group with a more complex aromatic or heteroaromatic moiety can introduce new, favorable interactions such as pi-stacking or hydrogen bonds.
Selectivity Enhancement: Achieving target selectivity requires exploiting subtle differences between the desired target and off-target proteins. mdpi.com For instance, if the primary target has a larger binding pocket than a related anti-target, introducing a bulky substituent on the piperazine ring may be tolerated by the former but cause a steric clash with the latter, thereby improving selectivity. In one study comparing piperazine and piperidine (B6355638) cores, the piperidine-containing compounds showed significantly higher affinity for the σ1 receptor, highlighting how a single atom change in the core structure can dramatically influence selectivity. nih.govacs.org
The following table illustrates hypothetical SAR data for enhancing potency and selectivity:
| Analog | Modification | Target A Potency (IC₅₀, nM) | Target B Selectivity (Fold-Difference) | Rationale |
| Lead | This compound | 100 | 10x | Baseline compound. |
| Analog 1 | N4-Methyl substitution | 80 | 12x | Small alkyl group slightly improves hydrophobic interaction. |
| Analog 2 | N4-Phenyl substitution | 25 | 50x | Phenyl group engages in a key pi-stacking interaction in Target A's pocket. |
| Analog 3 | N4-(4-Fluorophenyl) substitution | 15 | 80x | Fluorine atom acts as a hydrogen bond acceptor, further enhancing affinity and selectivity. |
Structural Simplification and Molecular Complexity Management in Piperazine Lead Optimization
As lead compounds are optimized for potency, they can often grow in size and complexity, a phenomenon sometimes called "molecular obesity." nih.gov This can lead to poor physicochemical properties, such as low solubility and high metabolic turnover. Structural simplification is a crucial strategy to counteract this trend. nih.govresearchgate.net The goal is to identify and remove parts of the molecule that are not essential for its activity, thereby improving its drug-like properties and synthetic accessibility. nih.govdoaj.org
For the this compound series, this could involve:
Truncating non-essential groups: If a large substituent on the piperazine ring contributes only marginally to potency, it could be trimmed down or removed.
Reducing ring complexity: The ethylcyclopentyl group itself could be a target for simplification. For example, if the rigidity of the cyclopentyl ring is key, the ethyl group might be removed. Conversely, if a hydrophobic group of that size is the main requirement, it might be replaced with a simpler, acyclic alkyl chain.
This process aims to improve properties like "ligand efficiency" (LE), which measures the binding affinity per non-hydrogen atom, ensuring that the final compound is no more complex than necessary. nih.gov
Scaffold Hopping and Novel Core Exploration for Piperazine Derivatives
Scaffold hopping is a creative strategy used to discover new, patentable chemical series by replacing the central molecular core (the scaffold) with a structurally distinct unit while preserving the original biological activity. researchgate.net This can lead to compounds with improved properties or a different side effect profile. researchgate.net
Starting from the this compound lead, medicinal chemists might explore replacing the piperazine ring with other bioisosteric groups that can maintain the critical spatial relationship of the nitrogen atoms. Potential replacement scaffolds could include:
Homopiperazine (B121016): A seven-membered ring that slightly alters the distance and angles between the nitrogens.
Diazabicycloalkanes: Rigid, bicyclic structures that would lock the relative orientation of the nitrogens.
Aminopiperidines: Replacing one basic nitrogen with a carbon atom can drastically alter the compound's properties and target interactions, potentially improving selectivity. nih.govacs.org
Computational tools are often used to screen virtual libraries of different scaffolds to identify those that can present the key pharmacophoric features—the basic amine and the hydrophobic ethylcyclopentyl group—in the correct 3D orientation for target binding. researchgate.netnih.gov
Pharmacophore-Based Design and Constraints in the Development of this compound Analogs
A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, charged groups, and hydrophobic centers—that are necessary for a ligand to bind to its target. arxiv.org For the this compound class, a likely pharmacophore would include:
A basic nitrogen atom (from the piperazine ring) capable of forming ionic or hydrogen bonds.
A hydrophobic feature defined by the ethylcyclopentyl group.
A second nitrogen atom that can act as a hydrogen bond acceptor.
Once a pharmacophore model is developed, it serves as a blueprint for designing new analogs. nih.govmdpi.com New molecules can be designed to fit this 3D electronic and steric template. This can involve introducing conformational constraints, such as rigid linkers or additional rings, to lock the molecule in its "bioactive" conformation—the shape it adopts when bound to the target.
However, this approach has its constraints. Increasing rigidity can sometimes be detrimental if the target requires some flexibility for induced fit. Furthermore, conformationally constrained molecules can be more difficult and costly to synthesize. The challenge lies in finding the right balance between pre-organizing the molecule for optimal binding and maintaining sufficient flexibility and favorable physicochemical properties.
The table below outlines a hypothetical pharmacophore model for this series.
| Pharmacophoric Feature | Structural Element | Assumed Interaction | Constraint for Design |
| Positive Ionizable | Protonated Piperazine Nitrogen | Ionic bond with an acidic residue (e.g., Asp, Glu) in the target. | Must maintain pKa in a physiological range. |
| Hydrophobic | Ethylcyclopentyl Group | Occupies a hydrophobic pocket, van der Waals interactions. | Size and shape must be complementary to the pocket. |
| H-Bond Acceptor | Second Piperazine Nitrogen | Accepts a hydrogen bond from a donor group (e.g., Asn, Gln) on the target. | The position and accessibility of this nitrogen are critical. |
Chemical Biology Applications of 1 1 Ethylcyclopentyl Piperazine Scaffolds
Development of Molecular Probes for Target Engagement and Pathway Elucidation Studies
There is no available information on the development or use of molecular probes derived from the 1-(1-Ethylcyclopentyl)piperazine scaffold for target engagement or pathway elucidation studies.
Use of this compound Derivatives in Mechanism of Action Elucidation (beyond initial binding)
No research has been published detailing the use of this compound derivatives to elucidate the mechanism of action of any biological target beyond initial binding interactions.
Application in High-Throughput Screening Libraries and Chemical Genomics Research
There is no evidence to suggest that this compound has been included in high-throughput screening libraries or utilized in chemical genomics research.
Future Perspectives in 1 1 Ethylcyclopentyl Piperazine Research
Emerging Synthetic Methodologies and Their Potential Application
The synthesis of piperazine-containing molecules is poised for significant evolution beyond traditional methods. Future research on 1-(1-Ethylcyclopentyl)piperazine will likely leverage emerging synthetic strategies to enhance efficiency, sustainability, and molecular diversity.
Modern cross-coupling reactions, particularly those catalyzed by palladium and copper, offer powerful alternatives for constructing the C-N bonds inherent to this compound. Methodologies like the Buchwald-Hartwig amination could facilitate a more direct and modular synthesis, potentially allowing for the late-stage functionalization of the piperazine (B1678402) ring. This approach would be more versatile than classical methods such as reductive amination, which often require harsher conditions and offer less control over substrate scope.
The principles of green chemistry are also expected to heavily influence future synthetic designs. The application of flow chemistry could enable the continuous, scalable, and safer production of this compound and its analogs. This technology offers precise control over reaction parameters, leading to improved yields and purity. Furthermore, biocatalysis, utilizing enzymes to perform specific chemical transformations, presents an opportunity for developing highly stereoselective syntheses, which would be crucial if the chirality of the 1-ethylcyclopentyl group is found to be important for biological activity.
Another promising frontier is photoredox catalysis, which uses visible light to drive chemical reactions. This technique could unlock novel reaction pathways for modifying the this compound scaffold, enabling the creation of unique derivatives that are inaccessible through traditional thermal methods.
| Synthetic Aspect | Traditional Methods | Emerging Methodologies |
| Key Reactions | Reductive Amination, Alkylation of Piperazine | Buchwald-Hartwig Amination, C-H Activation |
| Catalysis | Stoichiometric Reagents, Harsh Conditions | Palladium/Copper Catalysts, Photoredox Catalysts, Biocatalysts |
| Process Technology | Batch Production | Flow Chemistry, Automated Synthesis |
| Sustainability | Higher Waste Generation, Use of Hazardous Reagents | Increased Atom Economy, Milder Conditions, Greener Solvents |
Advanced Computational Approaches and Artificial Intelligence in Design
The role of computational chemistry and artificial intelligence (AI) in drug discovery is rapidly expanding. For a molecule like this compound, these in silico tools can accelerate the design-synthesize-test cycle by predicting molecular properties and potential biological activities.
Molecular docking simulations can be used to virtually screen this compound and its derivatives against a vast array of protein targets. By predicting the binding affinity and orientation of these compounds within a protein's active site, researchers can prioritize the synthesis of molecules with the highest likelihood of biological activity. This significantly reduces the time and cost associated with experimental screening.
Quantitative Structure-Activity Relationship (QSAR) modeling will also be a key tool. By building mathematical models that correlate the structural features of a series of this compound analogs with their observed biological activity, researchers can predict the activity of novel, yet-to-be-synthesized compounds. This predictive power guides the design of more potent and selective molecules.
Integration with High-Throughput Screening and Automation in Discovery Pipelines
High-throughput screening (HTS) is an essential component of modern drug discovery, allowing for the rapid evaluation of large compound libraries. The future of research involving this compound will likely see its integration into highly automated discovery pipelines.
Automated synthesis platforms can be employed to rapidly generate libraries of this compound analogs. By systematically modifying the substituents on the piperazine ring or exploring variations of the cycloalkyl group, a diverse collection of related compounds can be created with high efficiency.
These libraries can then be subjected to HTS assays to identify "hits"—compounds that exhibit a desired biological effect. The use of robotics and miniaturized assay formats allows for the screening of tens of thousands of compounds in a short period. The data generated from HTS can then be fed back into computational models to refine the next generation of synthesized compounds, creating a closed-loop discovery cycle. This iterative process of automated synthesis, HTS, and data analysis dramatically accelerates the path from an initial concept to a promising lead candidate.
Potential for Novel Biological Target Identification and Validation with Piperazine Scaffolds
The piperazine scaffold is well-established as a privileged structure, capable of interacting with a wide range of biological targets. This characteristic can be exploited to identify and validate novel targets for therapeutic intervention.
One powerful approach is chemical proteomics. By synthesizing a derivative of this compound that incorporates a reactive group or an affinity tag, researchers can create a "chemical probe." When introduced into a biological system, such as a cell lysate, this probe will bind to its protein targets. These target proteins can then be isolated and identified using techniques like mass spectrometry. This method can uncover previously unknown interactions and biological pathways modulated by piperazine-containing compounds.
Once a novel target is identified, further research is required to validate its role in disease and to elucidate the mechanism of action of the compound. This process, known as target validation, is a critical step in the drug discovery process. The versatility of the this compound scaffold makes it an excellent starting point for developing tool compounds to probe the function of these newly identified targets. The insights gained from such studies can open up entirely new avenues for the development of innovative medicines.
Q & A
Q. What safety protocols should be followed when handling 1-(1-Ethylcyclopentyl)piperazine in laboratory settings?
Researchers must use chemical-resistant gloves (e.g., JIS T 8116), protective eyewear (e.g., JIS T 8147), and long-sleeved clothing to minimize skin exposure. Work should be conducted in well-ventilated areas, and spills must be contained using inert absorbents. Emergency eyewash stations and showers should be accessible. Handling procedures should align with industrial hygiene standards, particularly if the compound is classified as hazardous to skin or mucous membranes .
Q. Which spectroscopic methods are critical for characterizing this compound and its intermediates?
Key techniques include:
- IR spectroscopy to identify functional groups (e.g., piperazine ring vibrations).
- ¹H/¹³C NMR to confirm molecular structure and substituent positions.
- GC-MS/HPLC for purity analysis and quantification of byproducts.
- Melting point determination to assess crystallinity and purity. These methods were validated in analogous piperazine syntheses, such as 2-phenylpiperazine, where intermediates were characterized using IR, NMR, and chromatographic techniques .
Q. What synthetic intermediates are commonly involved in piperazine derivative preparation?
For derivatives like this compound, intermediates may include halogenated precursors (e.g., brominated ethylcyclopentane), acylated piperazines, or tert-butyl carbamates. For example, tert-butyl 4-phenylpiperazine-1-carboxylate is a common intermediate in peptide coupling and drug synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
Systematic optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution reactions.
- Catalyst use : Coupling reagents like EDC/HOAt improve yield in peptide derivatization .
- Temperature control : Elevated temperatures (80–120°C) accelerate cyclization but may increase side reactions.
- Stoichiometry : A 1.2:1 molar ratio of ethylcyclopentyl halide to piperazine minimizes unreacted starting material. These parameters were critical in optimizing 2-phenylpiperazine synthesis via benzoic acid bromination and esterification .
Q. What methodologies support structure-activity relationship (SAR) studies of this compound analogs?
SAR strategies include:
- Molecular docking to predict binding affinities with targets like serotonin receptors (e.g., 5-HT2B/2C) .
- Enzyme inhibition assays (e.g., acetylcholinesterase or monoamine oxidase) to evaluate pharmacological activity .
- Thermodynamic profiling : pKa measurements at 298–323 K reveal protonation states affecting solubility and reactivity . For example, 1-(3-chlorophenyl)piperazine derivatives showed agonist activity at SR-2B/2C receptors, guided by docking and in vitro assays .
Q. How do thermodynamic properties like pKa influence the reactivity of this compound?
The pKa of the piperazine nitrogen atoms determines protonation states in aqueous solutions, affecting:
- Solubility : Higher protonation (lower pH) increases water solubility.
- Reactivity : Deprotonated amines are more nucleophilic in alkylation reactions. For piperazine analogs, pKa values range from 5.8–9.2, with alkyl substituents (e.g., ethyl) increasing basicity by +0.3–0.5 units compared to unsubstituted piperazine .
Q. What strategies resolve enantiomers of chiral piperazine derivatives for pharmacological testing?
- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralpak®) to separate enantiomers.
- Stereoselective synthesis : Employ chiral auxiliaries or catalysts (e.g., L-proline) during cyclization.
- Crystallization : Diastereomeric salt formation with tartaric acid derivatives. The enantiomers of 1-(cyclohexyl)piperazine (MT-45) were resolved via chiral HPLC and tested for differential analgesic activity .
Data Contradictions and Mitigation
Q. How should researchers address discrepancies in reported bioactivity data for piperazine derivatives?
Contradictions may arise from:
- Varied assay conditions : Standardize protocols (e.g., cell lines, incubation times) across studies.
- Purity differences : Validate compound purity via HPLC (>98%) and NMR.
- Species-specific effects : Compare results across multiple models (e.g., murine vs. human receptors). For instance, 1-(3-chlorophenyl)piperazine showed conflicting agonist/antagonist activity in different 5-HT receptor subtypes, necessitating receptor-specific assays .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
